molecular formula C15H16F3NO B2774385 N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide CAS No. 2411270-42-1

N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide

Cat. No. B2774385
M. Wt: 283.294
InChI Key: UBZBWSCGRLQBQP-UHFFFAOYSA-N
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Description

N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide, commonly referred to as TPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation.

Mechanism Of Action

TPPB selectively inhibits N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to stimuli, leading to a reduction in pain perception. Additionally, TPPB has been shown to modulate the activity of other ion channels, including the transient receptor potential ankyrin 1 (TRPA1) channel, which is also involved in pain perception.

Biochemical And Physiological Effects

TPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, TPPB has been shown to modulate the activity of other ion channels and receptors, including the cannabinoid receptor type 1 (CB1) and the G protein-coupled receptor 55 (GPR55). Additionally, TPPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of TPPB is its selectivity for N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, which allows for targeted inhibition of pain perception without affecting other ion channels or receptors. Additionally, TPPB has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TPPB in lab experiments. For example, TPPB has been shown to have off-target effects on some ion channels and receptors, which may limit its specificity in certain contexts.

Future Directions

There are many potential future directions for research on TPPB. One area of interest is the development of novel N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide inhibitors with improved selectivity and potency. Additionally, there is interest in exploring the therapeutic potential of TPPB in a range of disease states, including chronic pain, neuropathic pain, and inflammatory diseases. Finally, there is also interest in exploring the potential of TPPB as a tool for investigating the role of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels in physiological and pathological processes.

Synthesis Methods

TPPB can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with cyclopentanone, followed by the addition of prop-2-yn-1-amine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

TPPB has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels are known to play a crucial role in the perception of pain, and TPPB has been shown to selectively inhibit these channels, leading to a reduction in pain perception. Additionally, TPPB has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-2-14(20)19-13-5-3-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2,6-9,12-13H,1,3-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZBWSCGRLQBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide

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